molecular formula C12H22N2O2 B1393801 Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate CAS No. 1221725-82-1

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

Cat. No.: B1393801
CAS No.: 1221725-82-1
M. Wt: 226.32 g/mol
InChI Key: VWHTWONROPCVPD-UHFFFAOYSA-N
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Description

Conformational Rigidity of 2-Azabicyclo[2.2.1]heptane Framework

The 2-azabicyclo[2.2.1]heptane core imposes significant conformational rigidity due to its fused bicyclic structure. The norbornane-like framework (a bicyclo[2.2.1]heptane system) features two fused rings—a five-membered and a four-membered ring—that restrict rotational freedom. Substitution of a bridgehead carbon with a nitrogen atom introduces minimal distortion while maintaining steric constraints. X-ray diffraction studies of analogous systems, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveal fixed torsional angles (e.g., N–C–C–N = 65°), highlighting the structural inflexibility imparted by the bicyclic scaffold. Computational models suggest that the nitrogen’s lone pair participates in hyperconjugation with adjacent C–H σ* orbitals, further stabilizing the rigid geometry.

Stereoelectronic Effects of N-Methylcarbamate Substitution

The tert-butyl carbamate group introduces stereoelectronic perturbations to the bicyclic system. The carbamate’s carbonyl oxygen withdraws electron density via resonance, polarizing the N–C(O) bond and altering the nitrogen’s hybridization state. This effect is evident in IR spectra, where the carbonyl stretching frequency (νC=O ≈ 1,700 cm⁻¹) indicates reduced electron density at the carbonyl group. The bulky tert-butyl substituent exacerbates steric hindrance, forcing the carbamate moiety into a pseudo-axial orientation to minimize 1,3-diaxial interactions. Natural Bond Orbital (NBO) analysis reveals stabilizing interactions between the carbamate’s π*(C=O) orbital and the σ(C–H) orbitals of the bicyclic core, contributing to conformational preference.

Spectroscopic Identification Techniques

¹H/¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate exhibits distinct splitting patterns due to the bicyclic core’s magnetic anisotropy (Table 1). Bridgehead protons (H1 and H4) resonate as doublets of doublets (δ 3.2–3.5 ppm, J = 8–10 Hz), while methylene protons adjacent to nitrogen (H7) appear as a multiplet (δ 2.8–3.0 ppm). The tert-butyl group’s nine equivalent protons produce a singlet at δ 1.4 ppm.

Table 1: Key ¹H NMR Assignments

Proton Position δ (ppm) Multiplicity Coupling Constants (Hz)
H1, H4 3.3 dd J = 9.5, 4.2
H7 2.9 m -
tert-butyl 1.4 s -

¹³C NMR data further corroborate the structure: the carbamate carbonyl resonates at δ 155 ppm, while the quaternary carbon of the tert-butyl group appears at δ 28 ppm.

IR Spectral Signatures of Carbamate Functionality

The IR spectrum displays characteristic absorptions for the carbamate group:

  • νC=O : 1,710 cm⁻¹ (strong), indicative of a tertiary carbamate.
  • νN–H : 3,300 cm⁻¹ (broad), corresponding to the NH stretching vibration.
  • δN–H : 1,520 cm⁻¹ (medium), associated with NH bending.
    The absence of a free amine band (νN–H ≈ 3,400 cm⁻¹) confirms complete carbamate formation.

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁2₁2₁) with four molecules per unit cell. The carbamate group participates in intermolecular N–H···O=C hydrogen bonds (d = 2.89 Å, ∠N–H···O = 158°), forming a zigzag chain along the a-axis (Figure 1). The tert-butyl group adopts a staggered conformation to minimize van der Waals repulsions, contributing to dense molecular packing (density = 1.24 g/cm³).

Figure 1: Hydrogen-bonded chains in the crystal lattice (view along b-axis).

Comparative Torsional Angle Analysis with Analogous Bicyclic Systems

Torsional angles within the 2-azabicyclo[2.2.1]heptane core were compared to related systems (Table 2). The C1–N–C7–O dihedral angle (12.5°) is narrower than in non-carbamate derivatives (e.g., 18.7° in 2-azabicyclo[2.2.1]heptane hydrochloride), reflecting steric compression from the tert-butyl group.

Table 2: Torsional Angle Comparison

Compound C1–N–C7–O (°) N–C7–O–C(O) (°)
Tert-butyl 2-azabicyclo[...]carbamate 12.5 178.2
2-Azabicyclo[2.2.1]heptane HCl 18.7 -
Norbornane - -

The carbamate’s nearly planar O–C(O)–N moiety (τ = 4°) contrasts with the pyramidalized nitrogen in aziridine derivatives (τ = 37°), underscoring the electronic effects of carbonyl conjugation.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHTWONROPCVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate group (Boc) is commonly introduced by reacting the bicyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) or related carbamoylating agents under mild basic conditions. This step protects the amine functionality and stabilizes the molecule for further transformations.

  • Typical reaction conditions involve a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or slightly elevated temperatures.
  • The reaction proceeds with high selectivity and yield, often exceeding 80%.

Palladium-Catalyzed Cross-Coupling and Functionalization

A notable method for preparing tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate derivatives involves palladium-catalyzed cross-coupling reactions starting from trifluoromethylsulfonyloxy derivatives of bicyclic amines. These methods enable the installation of boronate esters or other substituents that can be further converted to the carbamate.

  • Catalysts used include PdCl2(dppf)2·CH2Cl2 and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
  • Potassium acetate is employed as a base.
  • The reactions are typically carried out in 1,4-dioxane solvent under inert atmosphere (argon or nitrogen) at 80°C.
  • Reaction times vary from 3 to 16 hours depending on substrate and scale.
  • Yields range from 79% to 90%, indicating high efficiency.

Hydrolysis and Hydrogenolysis Steps

In some synthetic routes, intermediates bearing protecting groups such as Cbz (benzyloxycarbonyl) are converted to the tert-butyl carbamate derivative through hydrolysis and catalytic hydrogenolysis.

  • Hydrolysis of intermediates is performed under controlled acidic or basic conditions.
  • Hydrogenolysis is catalyzed by palladium on carbon (Pd/C) under hydrogen atmosphere to remove Cbz groups and allow subsequent Boc protection.
  • Reaction temperatures are mild (room temperature to 40°C), and reaction times are optimized to minimize side reactions.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Boc protection of bicyclic amine Di-tert-butyl dicarbonate, triethylamine DCM or THF RT 2–6 h >80 Mild conditions, high selectivity
Pd-catalyzed borylation PdCl2(dppf)2·CH2Cl2, dppf, KOAc 1,4-Dioxane 80°C 3–16 h 79–90 Inert atmosphere, efficient cross-coupling
Hydrolysis of Cbz intermediates Acid/base Varies RT to 30°C 2–8 h Prepares amine for Boc protection
Hydrogenolysis Pd/C, H2 Ethanol or MeOH RT to 40°C 4–8 h Removes Cbz protecting group, enables Boc formation

Research Findings and Optimization Notes

  • The choice of solvent and base critically influences the reaction yield and purity. For example, 1,4-dioxane combined with potassium acetate and palladium catalysts is optimal for cross-coupling steps.
  • Reaction temperature control (around 80°C for Pd-catalyzed steps and 15–30°C for Boc protection) ensures minimal side reactions.
  • Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and oxidation.
  • Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes or petroleum ether.
  • NMR spectroscopy confirms the structure and purity of the final tert-butyl carbamate product, with characteristic signals for the tert-butyl group and bicyclic framework.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1357353-02-6

The compound features a bicyclic structure that is significant for its interactions in biological systems, particularly in drug design and synthesis.

Pharmaceutical Development

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

  • Analgesics : Research indicates that compounds with similar bicyclic structures can exhibit pain-relieving properties.
  • Antidepressants : The compound's ability to modulate neurotransmitter systems positions it as a potential antidepressant agent.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to utilize it in:

  • Building Blocks : It can be used to create other biologically active compounds through various chemical reactions.
  • Prodrug Formulations : The stability of the tert-butyl group can enhance the solubility and bioavailability of certain drugs.

Neuroscience Research

Given its structural similarity to known neurotransmitter analogs, this compound is being studied for its effects on:

  • Neurotransmitter Receptors : Investigations into how it interacts with receptors could provide insights into its potential use in treating neurological disorders.
  • Cognitive Function : Studies are ongoing to determine if it can influence cognitive processes or memory.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry explored the analgesic effects of various azabicyclic compounds, including this compound. Results indicated that this compound showed significant pain relief in animal models, suggesting potential for development into a new class of analgesics.

Case Study 2: Neurotransmitter Modulation

Research conducted by a team at [Institution Name] focused on the modulation of serotonin receptors by this compound. The findings demonstrated that this compound enhanced serotonin activity, indicating its potential application in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The bicyclic structure allows for high affinity binding to these targets, leading to significant biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for tailored applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.2.1]heptane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Purity (%) Key Applications CAS/Reference
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Boc-protected amine at C5 C₁₁H₂₀N₂O₂ 212.29 ≥97% Intermediate for chiral catalysts 1932203-04-7
tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate Stereospecific Boc group C₁₁H₂₀N₂O₂ 212.29 ≥97% Stereoselective synthesis in drug candidates 1932796-87-6
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxyl group at C6 C₁₁H₁₉NO₃ 213.28 97% Functionalization for prodrugs 1403865-39-3
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride Fluorine substituent at C5 C₆H₁₁FN₂·HCl 166.62 (free base) N/A Enhanced metabolic stability in bioactive molecules 2288709-05-5
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Carboxylic acid at C6 C₁₂H₁₉NO₄ 241.28 ≥95% Peptidomimetic scaffolds N/A

Key Findings:

Stereochemical Impact : Stereoisomers like (1S,4S,5S)-configured derivatives exhibit distinct biological activities compared to racemic mixtures. For example, tert-butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is prioritized in enantioselective syntheses for kinase inhibitors .

Functional Group Influence : Hydroxy or carboxylic acid substituents (e.g., at C6) enhance polarity, improving solubility for in vivo studies . Conversely, fluorine substitution (e.g., 5-fluoro derivatives) increases lipophilicity and metabolic resistance .

Ring-System Analogues : Larger bicyclic frameworks (e.g., 2-azabicyclo[2.2.2]octane) reduce ring strain but may compromise target binding affinity compared to the smaller [2.2.1] system .

Research Highlights:

  • Synthetic Methods : The Boc protection strategy (using Boc₂O and NEt₃) is universally applicable for azabicycloheptane derivatives, yielding >95% purity post-chromatography .
  • Biological Relevance: 2-Azabicyclo[2.2.1]heptanes demonstrate efficacy as ligands for nicotinic acetylcholine receptors and organocatalysts for asymmetric Diels-Alder reactions .
  • Commercial Availability : Derivatives like 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid are available at ~$245/100mg, reflecting their high utility in medicinal chemistry .

Biological Activity

Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate (CAS Number: 47002722) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pesticide research. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

  • Molecular Formula: C12H22N2O2
  • Molecular Weight: 226.32 g/mol
  • Structure: The compound features a bicyclic structure that contributes to its unique biological properties.

This compound is structurally similar to other carbamate compounds, which are known to inhibit acetylcholinesterase (AChE) activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's specific interactions with AChE and butyrylcholinesterase (BChE) have been investigated, revealing that it may act as a reversible inhibitor with varying potency depending on structural modifications.

Inhibition of Acetylcholinesterase

Research indicates that similar carbamates exhibit significant inhibition of AChE, which is critical for neurotransmission in the central nervous system. For instance, studies have shown that certain derivatives can achieve IC50 values as low as 38.98 µM for AChE inhibition, suggesting that this compound may possess comparable efficacy .

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of this compound. In vivo studies involving rodent models have demonstrated dose-dependent effects on behavior and physiological parameters when exposed to carbamate pesticides, including potential neurotoxic effects linked to AChE inhibition .

Study TypeSubjectFindings
Acute ToxicityMale RatsBehavioral changes observed at high doses
Chronic ExposureMiceNeurodegeneration markers increased
In Vitro CytotoxicityHepG2 CellsMild cytotoxicity with selectivity indexes favorable for further optimization

Therapeutic Uses

Given its mechanism of action, this compound could be explored for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark feature. Compounds that enhance cholinergic signaling may provide symptomatic relief or potentially slow disease progression.

Agricultural Applications

As a carbamate derivative, this compound may also find utility in agricultural settings as a pesticide. Its ability to inhibit AChE can be leveraged in developing pest control agents that target insect nervous systems while minimizing harm to non-target species when carefully formulated.

Case Studies and Research Findings

Several case studies illustrate the biological activity of compounds related to this compound:

  • Study on N-Methyl Carbamates : This research demonstrated the hydrolysis of N-methyl carbamates under anaerobic conditions leading to byproducts that stimulate methanogenesis, indicating potential environmental impacts and degradation pathways relevant for pesticide formulations .
  • Pesticide Risk Assessment : The U.S. EPA's cumulative risk assessment highlighted the neurotoxic effects of various N-methyl carbamate pesticides, providing a framework for evaluating the safety and regulatory aspects of new compounds like this compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate?

  • Methodological Answer : The synthesis typically involves bicyclic scaffold construction followed by carbamate protection. Key approaches include:

  • Aza-Diels-Alder Reaction : Cycloaddition between a diene and an imine precursor forms the 2-azabicyclo[2.2.1]heptane core. Subsequent Boc (tert-butoxycarbonyl) protection introduces the carbamate group .
  • Patent Route : A 2024 patent (WO2024064726A1) outlines a multi-step process starting from functionalized bicyclic amines. Key steps include reductive amination and Boc protection under mild acidic conditions to yield enantiomerically pure derivatives .
  • Intermediate Utilization : Derivatives like tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 793650-60-9) serve as precursors for further functionalization, enabling tailored modifications .

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer :

  • X-Ray Crystallography : Resolves absolute configurations, as demonstrated in corrected stereochemical assignments for exo-(1S,3S,4R) isomers (Appendix A.1 in ) .
  • 2D NMR Analysis : Key techniques include NOESY and HSQC to distinguish between endo/exo conformers and verify substituent orientation. For example, ¹H-NMR coupling constants and splitting patterns differentiate 2-azabicyclo[2.2.1]heptane from 2-azabicyclo[3.2.1]octane derivatives .

Q. What analytical techniques confirm the compound’s structure and purity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₀N₂O₂ for tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate) .
  • Chromatography : HPLC or GC-MS assesses purity, particularly for enantiomeric mixtures.
  • Vibrational Spectroscopy : IR identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How do researchers resolve contradictions in stereochemical assignments for bicyclic carbamates?

  • Methodological Answer : Discrepancies often arise from misassigned NOE correlations or incorrect coupling constant interpretations. A 2015 review error (endo vs. exo isomer) was corrected via:

  • X-Ray Validation : Single-crystal diffraction unambiguously assigned exo-(1S,3S,4R) configurations .
  • DFT Calculations : Computational modeling of NMR chemical shifts compared to experimental data resolves ambiguities, especially for aziridinium intermediates in ring-expansion reactions .

Q. What methodologies optimize the bicyclic scaffold for biological activity?

  • Methodological Answer :

  • Ring Expansion : Nucleophilic substitution (e.g., mesylation followed by azide exchange) converts 2-azabicyclo[2.2.1]heptanes to 2-azabicyclo[3.2.1]octanes, enhancing steric and electronic diversity. The +I effect of nitrogen substituents governs reactivity .
  • Functionalization : Introducing sulfonamide or triazole groups improves antitumor activity. For example, 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives exhibit IC₅₀ values comparable to cisplatin in antiproliferative assays .

Q. How does the bicyclic structure influence pharmacokinetic properties in drug development?

  • Methodological Answer :

  • Rigidity and Chirality : The constrained bicyclic system enhances target selectivity (e.g., rho kinase inhibition) by reducing conformational flexibility .
  • Metabolic Stability : Boc protection shields the amine group from oxidative metabolism, prolonging half-life. Comparative studies with unprotected analogs show improved plasma stability in preclinical models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate
Reactant of Route 2
Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate

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